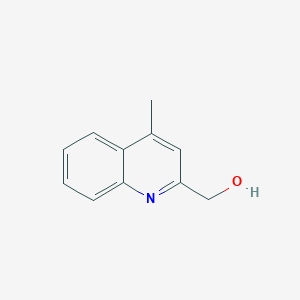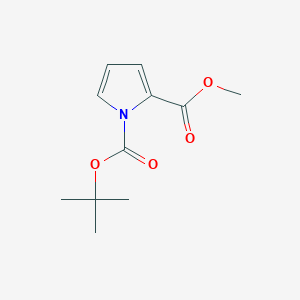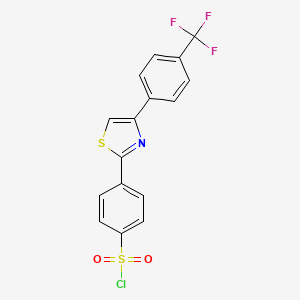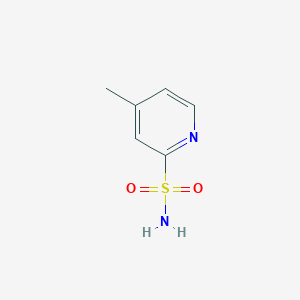
4-Methylpyridin-2-sulfonamid
Übersicht
Beschreibung
4-Methylpyridine-2-sulfonamide (4-MPS) is an organic compound with a unique chemical structure. It is a white crystalline solid with a melting point of 104-106°C. 4-MPS is a versatile molecule, with a wide range of applications in the pharmaceutical, agrochemical, and industrial sectors. The compound has been extensively studied due to its potential as a drug candidate, and its use as a catalyst in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antimalariamitteln
4-Methylpyridin-2-sulfonamid: wurde auf sein Potenzial als Antimalariamittel untersucht. Forscher haben eine virtuelle Bibliothek neuartiger [1,2,4]Triazolo[4,3-a]pyridine entwickelt, die ein Sulfonamidfragment tragen, einschließlich Derivaten von this compound. Diese Verbindungen wurden mit Hilfe von Virtual Screening und Moleküldocking-Methoden untersucht, die auf das Enzym Falcipain-2 abzielen, das für den Malariaparasiten entscheidend ist. Einige Derivate zeigten vielversprechende antimalarielle Aktivität in vitro, was darauf hindeutet, dass this compound als Ausgangspunkt für zukünftige Antimalaria-Arzneimittelforschungsprogramme dienen könnte .
Antibakterielle Eigenschaften
Sulfonamidverbindungen, darunter This compound, sind für ihre antibakteriellen Eigenschaften bekannt. Sie hemmen das bakterielle Enzym Dihydropteroatsynthase, das für die Folsäuresynthese in Bakterien essenziell ist, wodurch das bakterielle Wachstum verhindert wird. Dieser Mechanismus wird zur Behandlung einer Vielzahl von bakteriellen Infektionen sowohl bei Menschen als auch bei Tieren ausgenutzt .
Biophysikalische Wechselwirkungen
Die Untersuchung biophysikalischer Wechselwirkungen von Sulfonamiden, wie z. B. This compound, liefert Erkenntnisse über ihre pharmakologischen Aktivitäten. Diese Wechselwirkungen können die Wirksamkeit und Toxizität des Arzneimittels beeinflussen. Das Verständnis dieser Wechselwirkungen ist entscheidend für die Entwicklung von Arzneimitteln mit besseren therapeutischen Profilen und minimalen Nebenwirkungen .
Umwelttoxizität
Die Umweltbelastung durch Sulfonamide, einschließlich This compound, ist ein Problem. Diese Verbindungen sind nicht leicht biologisch abbaubar und können sich in der Umwelt anreichern, was potenziell negative Auswirkungen auf die Tierwelt und Ökosysteme haben kann. Die Forschung in diesem Bereich konzentriert sich auf die Bewertung der Umwelttoxizität von Sulfonamiden und die Suche nach Möglichkeiten, ihre Auswirkungen zu mindern .
Synthese von Indolderivaten
This compound: wird zur Synthese von Indolderivaten verwendet, die in der pharmazeutischen Chemie wichtig sind. Indol-Sulfonamid-Derivate weisen starke antimikrobielle Wirkungen auf und werden auf ihr therapeutisches Potenzial untersucht. Die Synthesemethoden für diese Verbindungen werden kontinuierlich verfeinert, um ihre biologische Aktivität zu verbessern .
Forschung zu Arzneimittelallergien
Die Erforschung der allergischen Reaktionen, die durch Sulfonamide, einschließlich This compound, verursacht werden, ist für die Patientensicherheit von entscheidender Bedeutung. Diese Studien zielen darauf ab, die molekulare Grundlage solcher Reaktionen zu verstehen und sicherere Arzneimittelalternativen für Personen mit Sulfonamidallergien zu finden .
Arzneimittelentwicklung und -optimierung
This compound: spielt eine Rolle bei der Entwicklung und Optimierung neuer Arzneimittel. Seine Strukturmerkmale werden häufig modifiziert, um Arzneimitteleigenschaften wie Potenz, Selektivität und Pharmakokinetik zu verbessern. Diese Forschung ist unerlässlich, um wirksamere und sicherere Medikamente zu entwickeln .
Veterinärmedizin
In der Veterinärmedizin werden This compound-Derivate zur Behandlung von Tierkrankheiten eingesetzt. Sie wirken als antibakterielle Verbindungen, insbesondere bei gastrointestinalen und respiratorischen Infektionen bei Tieren. Die Forschung in diesem Bereich konzentriert sich auf die Optimierung des therapeutischen Einsatzes von Sulfonamiden in veterinärmedizinischen Anwendungen .
Wirkmechanismus
Target of Action
4-Methylpyridine-2-sulfonamide, as a sulfonamide derivative, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
The compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of the enzyme, and binds to the enzyme’s active site, preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a halt in bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by 4-Methylpyridine-2-sulfonamide is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the production of folic acid . The downstream effect is a disruption in DNA synthesis, as folic acid is a precursor for purine and pyrimidine nucleotides, the building blocks of DNA .
Pharmacokinetics
Sulfonamides in general are known for their good absorption and wide distribution in the body . They are also known to be metabolized in the liver and excreted in the urine . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The result of 4-Methylpyridine-2-sulfonamide’s action is the inhibition of bacterial growth . By disrupting folic acid synthesis, the compound prevents the bacteria from producing the nucleotides needed for DNA replication . This halts bacterial proliferation and helps to control bacterial infections .
Action Environment
The action of 4-Methylpyridine-2-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which may impact its absorption and distribution . Additionally, the presence of other drugs can influence its action through drug-drug interactions . More research would be needed to fully understand how environmental factors influence the action, efficacy, and stability of 4-Methylpyridine-2-sulfonamide.
Eigenschaften
IUPAC Name |
4-methylpyridine-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMGULVEPROMAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485444 | |
| Record name | 4-methylpyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65938-78-5 | |
| Record name | 4-Methyl-2-pyridinesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65938-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylpyridine-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50485444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


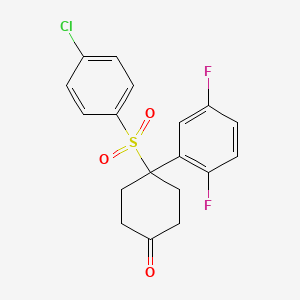
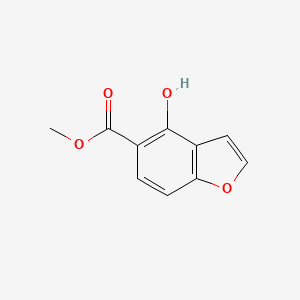
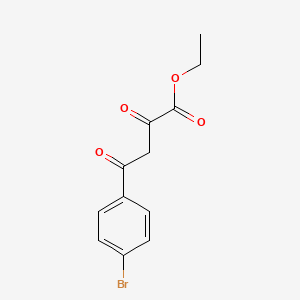
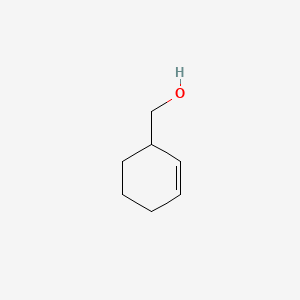
![7-Methoxybenzo[b]thiophene](/img/structure/B1600899.png)

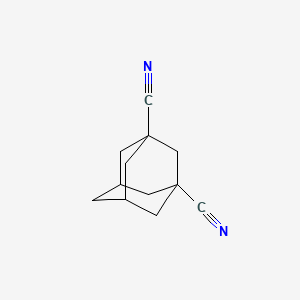

![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)
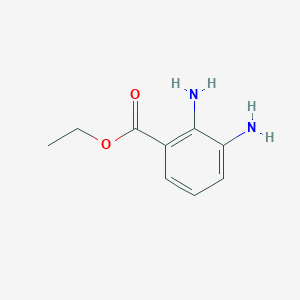
![(4R,5R)-1,3-Dimethyl-4,5-diphenyl-2-[(S)-1-benzyl-2-hydroxyethylimino]imidazolidine](/img/structure/B1600909.png)
